molecular formula C25H25ClN4 B2488721 3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 338401-75-5

3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No. B2488721
CAS RN: 338401-75-5
M. Wt: 416.95
InChI Key: BLKIFCXYPPNLBL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. The specific compound , "3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine," is synthesized through reactions involving aminopyridines and chloro ketones, leading to imidazo[1,2-a]pyridines with various substitutions.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including the compound of interest, involves cyclization reactions of aminopyridines with chloro ketones. This process results in the formation of imidazo[1,2-a]pyridines with specific substitutions at the 3-position, indicating a versatile method for generating a wide array of derivatives with potential biological activities (Starrett et al., 1989).

Scientific Research Applications

Synthesis and Biological Activity

  • Biological Screening for Antimicrobial Properties

    A study synthesized derivatives of imidazo[1,2-a]pyridine, including compounds similar to "3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine". These compounds were tested for their antimicrobial activity against various bacteria and fungi, showing moderate activity at specific concentrations (Bhuva et al., 2015).

  • Investigation as Antiulcer Agents

    Researchers explored the synthesis of imidazo[1,2-a]pyridines with substitutions at the 3-position, aiming to develop potential antisecretory and cytoprotective antiulcer agents. While these compounds did not exhibit significant antisecretory activity, some showed promising cytoprotective properties (Starrett et al., 1989).

  • SPECT Imaging Probes for Peripheral Benzodiazepine Receptors

    Imidazo[1,2-a]pyridine derivatives were synthesized for potential use as imaging probes in SPECT (Single Photon Emission Computed Tomography), targeting Peripheral Benzodiazepine Receptors (PBR). This study demonstrated the feasibility of using these compounds for in vivo PBR studies (Katsifis et al., 2000).

Crystal Correlation and Anticholinesterase Evaluation

  • Anticholinesterase Potential: In the context of treating heart and circulatory failures, researchers synthesized imidazo[1,2-a]pyridine-based derivatives and evaluated their potential as anticholinesterase inhibitors. The study found that certain derivatives with specific side chains demonstrated strong inhibitory effects, highlighting their potential therapeutic value (Kwong et al., 2019).

Other Applications

  • Synthesis of Substituted Imidazo[1,2-a]pyridines for Various Uses: Various methodologies for synthesizing substituted imidazo[1,2-a]pyridines have been explored, illustrating the versatility and wide-ranging applications of these compounds in different scientific domains (Lifshits et al., 2015).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its biological target. Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyridines continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanism of action, and designing new derivatives with improved activity .

properties

IUPAC Name

3-[(4-benzylpiperazin-1-yl)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4/c26-22-11-9-21(10-12-22)25-23(30-13-5-4-8-24(30)27-25)19-29-16-14-28(15-17-29)18-20-6-2-1-3-7-20/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKIFCXYPPNLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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